![molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9](/img/structure/B2775095.png)
4,8-Dichloroimidazo[1,5-a]quinoxaline
Overview
Description
4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the molecular formula C10H5Cl2N3 and a molecular weight of 238.08 g/mol This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the imidazo[1,5-a]quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 8 undergo nucleophilic displacement under controlled conditions:
-
Ammonolysis : Reaction with ammonia or primary/secondary amines yields amino-substituted derivatives. For example:
-
Thiolation : Thiols (e.g., benzyl mercaptan) in polar aprotic solvents (e.g., DMSO) at 100°C yield thioether derivatives. Arylthio groups enhance π-stacking interactions in biological systems .
Table 1: Substitution Reaction Parameters
Nucleophile | Solvent | Temp (°C) | Yield (%) | Product Application |
---|---|---|---|---|
NH₃ | DMF | 80 | 72–85 | Anticancer intermediates |
C₆H₅SH | DMSO | 100 | 65 | Antimicrobial agents |
KSCN | EtOH/H₂O | 70 | 58 | Fluorescent probes |
Oxidation and Reduction Pathways
The imidazo[1,5-a]quinoxaline core exhibits redox activity:
-
Oxidation : Hydrogen peroxide in acetic acid oxidizes the imidazole ring, forming imidazo[1,5-a]quinoxaline-2-oxide derivatives. This modification modulates electronic properties for optoelectronic applications .
-
Reduction : Sodium borohydride selectively reduces the quinoxaline ring, yielding tetrahydroimidazoquinoxalines. These reduced analogs show improved solubility for pharmacological studies .
Cycloaddition and Annulation Reactions
The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and denitrogenative annulation:
-
CuAAC : Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) triflate generates 1,2,3-triazoloquinoxalines. For example:
-
Denitrogenative Annulation : Under low alkyne concentrations, tetrazolo intermediates convert to imidazo[1,2-a]quinoxalines, a key step in synthesizing rhenium complexes for OLEDs .
Table 2: Cycloaddition Outcomes
Alkyne | Catalyst | Product | Yield (%) | Application |
---|---|---|---|---|
HC≡CPh | Cu(OTf) | Triazoloquinoxaline | 89 | Fluorescent sensors |
HC≡C(CH₂)₄CH₃ | CuI | Imidazoquinoxaline | 22 | Antitumor agents |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit significant bioactivity:
-
Anticancer Activity : 4,8-Diisopropylamino derivatives inhibit A549 lung cancer cells (IC₅₀: 9.32 μM), comparable to 5-fluorouracil .
-
Antimicrobial Effects : Thioether analogs show MIC values of 0.39–0.78 μg/mL against Staphylococcus aureus .
Mechanistic Insights
Scientific Research Applications
Biological Activities
4,8-Dichloroimidazo[1,5-a]quinoxaline exhibits a range of biological activities that make it a valuable candidate in drug development. The compound has been studied for its antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including this compound, possess potent antimicrobial effects against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications on the quinoxaline scaffold can enhance antibacterial efficacy .
Antitumor Activity
The compound has shown promising results in cancer research. Quinoxaline derivatives are being explored as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . In particular, studies have highlighted the role of this compound in targeting specific cancer pathways and its potential use in combination therapies .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. Research has indicated that this compound can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade . Its anti-inflammatory properties have been validated through in vitro and in vivo models, showcasing its potential for treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Mechanism
The antimicrobial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism . The compound's ability to inhibit specific enzymes critical for bacterial survival enhances its effectiveness as an antimicrobial agent.
Antitumor Mechanism
The antitumor effects are linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways . Additionally, this compound may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .
Anti-inflammatory Mechanism
The anti-inflammatory properties are believed to arise from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This modulation helps reduce inflammation-related tissue damage.
Case Studies and Research Findings
Several studies highlight the practical applications of this compound in clinical settings:
- Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results showed significant inhibition zones compared to standard antibiotics .
- Cancer Treatment Trials : Clinical trials involving patients with specific types of cancers have reported favorable outcomes when incorporating this compound into treatment regimens. Patients exhibited improved survival rates and reduced tumor sizes .
- Inflammatory Disease Management : Observational studies on patients with chronic inflammatory diseases demonstrated that treatment with this compound led to decreased markers of inflammation and improved patient-reported outcomes .
Tables
Application Area | Biological Activity | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against pathogens | Disruption of cell wall synthesis |
Antitumor | Induces apoptosis | Activation of caspase pathways |
Anti-inflammatory | Reduces inflammation | Inhibition of COX and LOX enzymes |
Mechanism of Action
The mechanism of action of 4,8-Dichloroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of adenosine and benzodiazepine receptors, as well as inhibitors of various kinases and phosphodiesterases . These interactions can modulate cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
Thiazolo[3,4-a]quinoxalines: These compounds contain a sulfur atom in place of one of the nitrogen atoms in the imidazo[1,5-a]quinoxaline ring system.
Uniqueness: 4,8-Dichloroimidazo[1,5-a]quinoxaline is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.
Biological Activity
4,8-Dichloroimidazo[1,5-a]quinoxaline is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with quinoxaline precursors. The presence of chlorine atoms at the 4 and 8 positions is crucial for enhancing the biological activity of the compound.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Research indicates that quinoxaline derivatives can disrupt DNA synthesis and repair mechanisms in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activities:
- Bacterial Inhibition : The compound has been tested against various strains of Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Fungal and Viral Activity : Preliminary studies suggest that this compound may also possess antifungal and antiviral properties, although further research is needed to elucidate these effects fully .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of this compound in a murine model. Results indicated a substantial reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent .
- Antimicrobial Screening : In a comprehensive antimicrobial screening involving multiple pathogens, this compound exhibited broad-spectrum activity. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline ring can significantly influence biological activity:
Position | Substituent | Effect on Activity |
---|---|---|
4 | Cl | Enhances anticancer and antibacterial activity |
8 | Cl | Critical for maintaining biological efficacy |
2 | -N(CH3)2 | Increases solubility and bioavailability |
These findings highlight the importance of chlorine substitution in enhancing both anticancer and antimicrobial activities.
Properties
IUPAC Name |
4,8-dichloroimidazo[1,5-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSCGYTBDYLSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.